molecular formula C19H27N3O5S3 B11406436 2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

Cat. No.: B11406436
M. Wt: 473.6 g/mol
InChI Key: HMBZVWTYFQGRQO-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol is a complex organic compound that features a thiazole ring, piperazine moiety, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and thiazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol is unique due to its combination of a thiazole ring, piperazine moiety, and multiple sulfonyl groups.

Properties

Molecular Formula

C19H27N3O5S3

Molecular Weight

473.6 g/mol

IUPAC Name

2-[4-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H27N3O5S3/c1-3-14-29(24,25)19-20-17(30(26,27)16-6-4-15(2)5-7-16)18(28-19)22-10-8-21(9-11-22)12-13-23/h4-7,23H,3,8-14H2,1-2H3

InChI Key

HMBZVWTYFQGRQO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CCO)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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